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Compound of Interest

Compound Name: Methyl-d3 triflate

CAS No.: 73900-07-9

Cat. No.: B121399

Get Quote

Application Note: Fixed-Charge Isotopic Labeling for Quantitative Proteomics Using Methyl-d3
Triflate

Abstract
This guide details the protocol for using Methyl-d3 triflate (

) to perform global isotopic labeling of peptides via N-terminal and Lysine quaternization. Unlike
standard reductive methylation (dimethyl labeling), methyl triflate acts as a potent alkylating
agent that drives amines to a permanently charged quaternary ammonium state (

). This "fixed-charge" strategy significantly enhances ionization efficiency in positive-mode ESI
and MALDI mass spectrometry while providing a robust mass shift for quantitative comparison
(Light vs. Heavy).

Introduction & Principle
In quantitative proteomics, stable isotope labeling allows for the concurrent analysis of multiple

samples.[1][2][3] While reductive amination (using formaldehyde) is common, it retains the

basicity of the amine, making ionization pH-dependent.
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Methyl triflate (MeOTf) offers a distinct advantage: Exhaustive Alkylation. By driving the

reaction to the quaternary ammonium state, MeOTf introduces a permanent positive charge at

the N-terminus and Lysine side chains.

Key Advantages:
Enhanced Sensitivity: The fixed charge improves detection limits for low-abundance

peptides, particularly in MALDI and ESI-MS, by eliminating the need for protonation during

the ionization process.

Simplified Fragmentation: Fixed charges direct fragmentation pathways (often promoting a-

and d- type ions or specific y- series), aiding in de novo sequencing.

High Mass Shift:

Light Label (

): Adds ~42.05 Da per amine (3 groups

14.01 Da).

Heavy Label (

): Adds ~51.10 Da per amine (3 groups

17.03 Da).

Quantitation Shift:

= 9.05 Da per labeled site. This large shift prevents isotopic overlap between light and
heavy pairs.

Chemical Mechanism
The reaction proceeds via a nucleophilic substitution (

) mechanism. Methyl triflate is a "super-methylator" due to the excellent leaving group ability of
the triflate anion (

).
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Reaction Pathway:
Primary amines (N-terminus, Lysine

-amino) react sequentially to form secondary, tertiary, and finally quaternary ammonium salts.

Primary Amine
R-NH2

Secondary
R-NH(CH3)

+ MeOTf
- HOTf

Methyl Triflate
(CH3-OTf)

Tertiary
R-N(CH3)2

+ MeOTf
- HOTf

Quaternary Ammonium
R-N+(CH3)3

(Fixed Charge)

+ MeOTf
(Exhaustive)

Click to download full resolution via product page

Figure 1: Stepwise alkylation of a primary amine to a quaternary ammonium species using

Methyl Triflate.

Experimental Protocol
⚠️ SAFETY WARNING: Methyl triflate is an extremely potent alkylating agent and a suspected

carcinogen. It is highly toxic if inhaled or absorbed through the skin.

Mandatory: Work in a functioning fume hood.

PPE: Double nitrile gloves, safety goggles, and lab coat.

Neutralization: Keep a solution of 50% ammonium hydroxide or ethanolamine nearby to

neutralize spills immediately.

Reagents Required
Peptide Samples: Desalted, lyophilized tryptic digest (10–100 µg).

Labeling Reagent A (Light): Methyl triflate (Sigma/Merck).
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Labeling Reagent B (Heavy): Methyl-d3 triflate (Isotec/Cambridge Isotope Labs).

Solvent: Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF). Note: Water competes

with the reaction; anhydrous conditions are preferred for high yield.

Base: Diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine (PMP).

Quenching Buffer: 1% Ammonia or Hydroxylamine.

Step-by-Step Workflow
Sample Preparation:

Dissolve lyophilized peptides in 50 µL of anhydrous DMF containing 5% DIPEA (base

catalyst).

Note: Avoid Tris or Ammonium bicarbonate buffers as they contain amines that will react

with the reagent.

Reagent Addition:

Sample 1 (Light): Add 2 µL of Methyl-d0 triflate.

Sample 2 (Heavy): Add 2 µL of Methyl-d3 triflate.

Molar Ratio: Ensure at least a 100-fold molar excess of reagent over peptide amines.

Incubation:

Vortex gently and incubate at room temperature for 30–60 minutes.

Optimization: For difficult sequences, incubation at 37°C can drive the reaction to

completion, but avoid high heat which may degrade labile PTMs.

Quenching:

Add 50 µL of 1% Ammonium Hydroxide or 1M Ammonium Bicarbonate.

Incubate for 10 minutes. The excess amine destroys unreacted methyl triflate.
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Mixing & Cleanup:

Combine Sample 1 and Sample 2 in a 1:1 ratio.

Acidify with Formic Acid (to pH 3).

Mandatory Desalting: Use C18 StageTips or Spin Columns to remove excess reagents

and byproducts before LC-MS injection.

Quantitative Workflow Visualization

Condition A (Control) Condition B (Treated)

Peptide Digest A

Add Methyl-d0 Triflate
(Light)

Mix 1:1

Peptide Digest B

Add Methyl-d3 Triflate
(Heavy)

C18 Desalting
(Remove excess reagents)

LC-MS/MS Analysis

Quantitation
(Δ Mass = +9 Da per Lys/N-term)

Click to download full resolution via product page
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Figure 2: Comparative proteomics workflow using differential methyl-d3 triflate labeling.

Data Analysis & Interpretation
When analyzing the mass spectra, the fixed charge alters the expected mass-to-charge (

) ratios.

Mass Shift Calculation Table

Label Type
Chemical Group
Added

Formula Change
Mass Shift (

)

Light (d0) Trimethylation +42.047 Da

Heavy (d3) Trimethyl-d9-ation +51.103 Da

Net Difference Per Reactive Site -- +9.056 Da

Reactive Sites: N-terminus and Lysine (

-amino).

Example: A peptide with one Lysine and a free N-terminus will have two labeling sites.

Total Mass Difference =

Da.

Database Search Settings:

Fixed Modification: Cysteine Carbamidomethylation (+57.02).

Variable Modification (Light): Trimethyl (K, N-term) -> +42.047.

Variable Modification (Heavy): Trimethyl-d9 (K, N-term) -> +51.103.

Note: Ensure your search engine (MaxQuant, Mascot, Sequest) is configured to recognize

the positive charge state change if the software calculates precursor mass based on

neutral mass + protons. The peptide is already charged!
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Troubleshooting & Optimization
Incomplete Labeling (Satellite Peaks):

Symptom:[1][4][5][6][7][8][9] Observing +14 Da (monomethyl) or +28 Da (dimethyl) peaks.

Solution: The reaction was not exhaustive. Increase the concentration of DIPEA, use

strictly anhydrous solvents, or increase incubation time. Moisture is the enemy of methyl

triflate.

Over-labeling:

Symptom:[1][4][5][6][7][8][9] Unexpected mass shifts on Histidine (+15 Da) or Methionine.

Cause: Methyl triflate is non-specific at high pH or prolonged exposure.

Solution: Control pH strictly (keep below pH 8.5 equivalent in organic solvent) and limit

reaction time to <60 mins.

Ion Suppression:

While quaternary amines enhance ionization, excess reagents (triflic acid) suppress it.

Rigorous C18 cleanup is non-negotiable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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